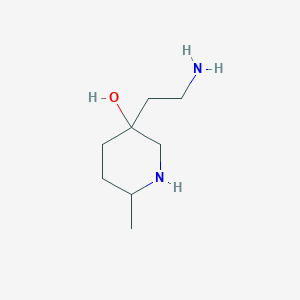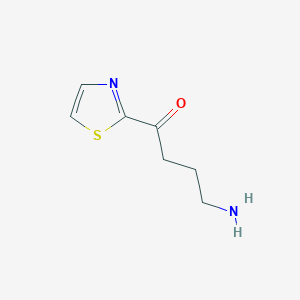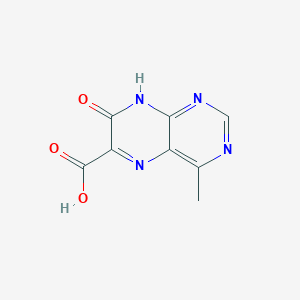
7-Hydroxy-4-methylpteridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-methylpteridine-6-carboxylic acid is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methylpteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反応の分析
Types of Reactions: 7-Hydroxy-4-methylpteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
科学的研究の応用
7-Hydroxy-4-methylpteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other pteridine derivatives, which are valuable in studying chemical reactivity and properties.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active pteridines.
Industry: It finds applications in developing fluorescent probes and dyes, owing to its unique optical properties.
作用機序
The mechanism of action of 7-Hydroxy-4-methylpteridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, which can impact metabolic processes and cellular functions.
類似化合物との比較
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent probes and as a choleretic drug.
Pteridine-6-carboxylic acid: Shares structural similarities and is used in biochemical research.
4-Methyl-7-oxy-glucoside coumarin: Exhibits biological activities such as inhibiting breast cancer cell proliferation.
Uniqueness: 7-Hydroxy-4-methylpteridine-6-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
分子式 |
C8H6N4O3 |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
4-methyl-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c1-3-4-6(10-2-9-3)12-7(13)5(11-4)8(14)15/h2H,1H3,(H,14,15)(H,9,10,12,13) |
InChIキー |
VPTWDUMSZHXUAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



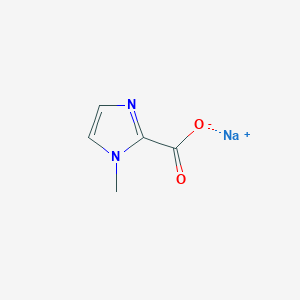
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)
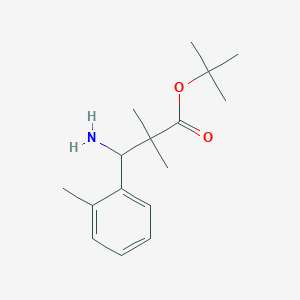

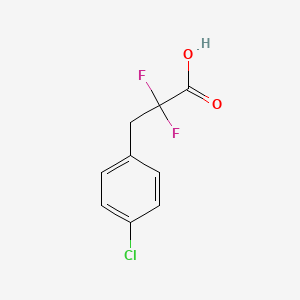
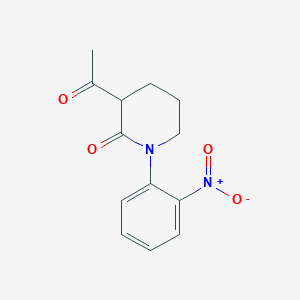
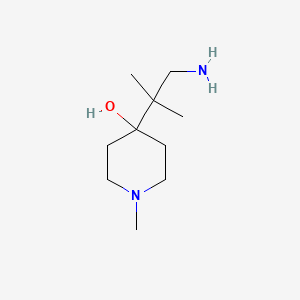
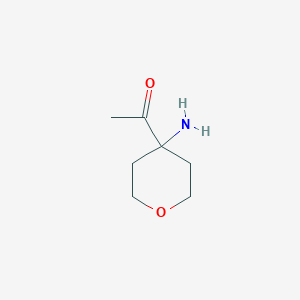
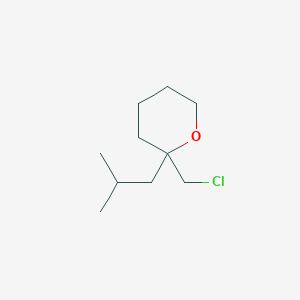
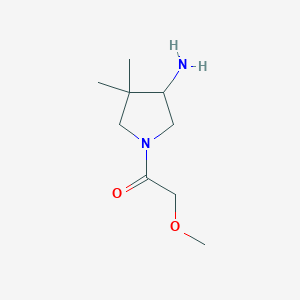
![Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine](/img/structure/B13175095.png)
